molecular formula C9H12N2O2S B2886784 1,2,3,4-Tetrahydroquinoline-3-sulfonamide CAS No. 1909337-28-5

1,2,3,4-Tetrahydroquinoline-3-sulfonamide

Cat. No. B2886784
M. Wt: 212.27
InChI Key: LSDAOMQBGOSLKX-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-3-sulfonamide is a chemical compound with the CAS Number: 1909337-28-5 . It has a molecular weight of 212.27 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, has been used to determine the precise molecular structures of the conformers of similar compounds .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroquinoline-3-sulfonamide is a powder that is stored at room temperature . It has a melting point of 177-178 degrees Celsius .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Evaluation

Microwave-assisted synthesis offers an eco-friendly method for producing 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives. These compounds have been evaluated for their biological activities, showing significant results in in vitro inhibition of albumin denaturation, antioxidant, antitryptic, and antibacterial activities. The study indicates the potential of these compounds for further exploration in medicinal chemistry due to their broad spectrum of biological activities (Manolov, Ivanov, & Bojilov, 2021).

Radical Cyclizations and Polycyclic Imines Formation

Radical cyclizations of cyclic ene sulfonamides lead to the formation of stable bicyclic and tricyclic imines, showing the synthetic versatility of sulfonamide derivatives in creating complex molecular architectures. This methodology provides access to fused and spirocyclic imines with diverse ring sizes, highlighting the utility of sulfonamide derivatives in synthetic organic chemistry (Zhang, Hay, Geib, & Curran, 2013).

Synthesis of Sulfonamide Derived Tetrahydroquinazoline

The synthesis of sulfonamide-derived tetrahydroquinazoline heterocyclic rings through intramolecular cyclization reaction demonstrates the creation of new molecules containing both tetrahydroquinazoline and sulfonamide moieties. These compounds have been synthesized to serve as potent inhibitors of various enzymes or proteins responsible for diseases, showcasing the therapeutic potential of sulfonamide derivatives in drug discovery (Banerji, Chatterjee, Bera, & Siddique, 2014).

Safety And Hazards

The safety information for 1,2,3,4-Tetrahydroquinoline-3-sulfonamide indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6H2,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDAOMQBGOSLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=CC=CC=C21)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroquinoline-3-sulfonamide

CAS RN

1909337-28-5
Record name 1,2,3,4-tetrahydroquinoline-3-sulfonamide
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